

What is the Stereochemistry of PF-06649298 and How Does It Affect Activity?

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Compound Focus: PF-06649298

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PF-06649298, also known as compound **2** in the foundational research, is a hydroxysuccinic acid derivative. Its inhibitory activity is highly dependent on its three-dimensional structure [1].

- **Active Enantiomer:** The **(R)-enantiomer** is the active form of the compound [1].
- **Stereochemical Configuration:** The stereochemistry was confirmed via single-crystal X-ray analysis of the inactive (S)-enantiomer [1].
- **Impact on Potency:** The active (R)-enantiomer (**PF-06649298**) has a reported **IC₅₀ of 0.41 μM** for inhibiting citrate uptake in HEK-293 cells overexpressing human NaCT. In contrast, the (S)-enantiomer is significantly less potent, with an **IC₅₀ > 25 μM** [1].

Quantitative Inhibitory Activity of PF-06649298

The following table summarizes the inhibitory potency (IC₅₀) of **PF-06649298** across different experimental systems, demonstrating its selectivity for NaCT over related transporters [1] [2].

Experimental System	Target	IC ₅₀ Value	Key Findings
HEK-293 cells (recombinant)	Human NaCT	408 nM [2] (0.41 μM [1])	High potency in a recombinant overexpression system.
Human hepatocytes	Human NaCT	16.2 μM [1] [2]	Potency shift in a more physiologically relevant model.

Experimental System	Target	IC ₅₀ Value	Key Findings
Mouse hepatocytes	Mouse NaCT	4.5 μM [1] [2]	Confirms activity on the mouse ortholog.
HEK-293 cells (recombinant)	Human NaDC1	>100 μM [1] [2]	Demonstrates high selectivity for NaCT over NaDC1.
HEK-293 cells (recombinant)	Human NaDC3	>100 μM [1] [2]	Demonstrates high selectivity for NaCT over NaDC3.

Experimental Protocol: Citrate Uptake Assay

This is a standard method used to determine the IC₅₀ values for **PF-06649298** [1].

- **Cell Preparation:** Use HEK-293 cells stably overexpressing human NaCT (HEKNaCT), or other relevant cells like cryopreserved human or mouse hepatocytes.
- **Inhibitor Incubation:** Incubate the cells with **PF-06649298** across a range of concentrations (e.g., 0-100 μM) for a set period, typically **30 minutes** [2].
- **Uptake Initiation:** Add radiolabeled [¹⁴C]-Citrate to the cell culture media.
- **Uptake Termination:** After 30 minutes, stop the uptake reaction.
- **Measurement:**
 - For HEK-293 cells in a plate, use a **microbeta plate reader** to measure incorporated radioactivity [2].
 - For hepatocytes in suspension, use **scintillation counting** to measure radioactivity [2].
- **Data Analysis:** Calculate the percentage of citrate uptake inhibition at each inhibitor concentration and determine the IC₅₀ value using non-linear regression analysis.

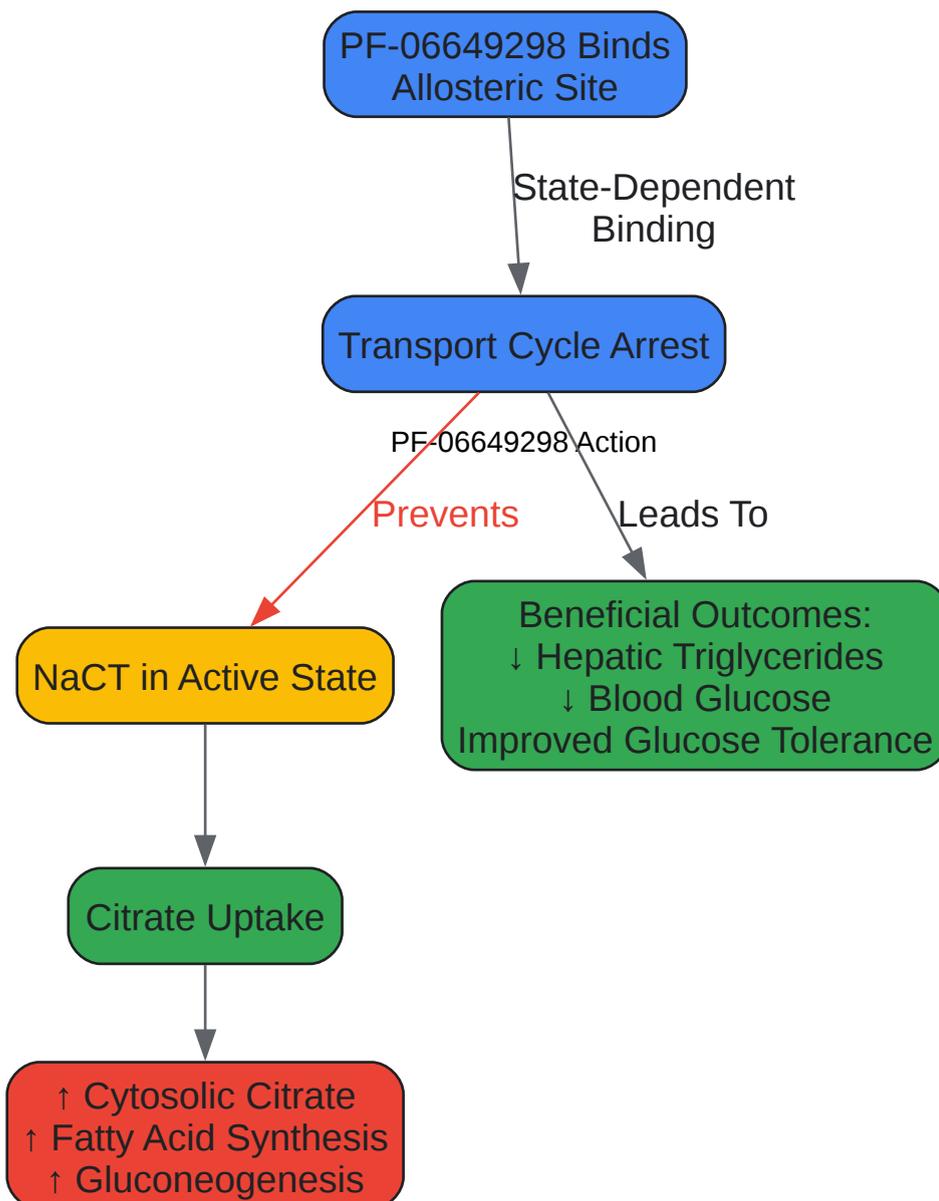
Mechanism of Inhibition

The mechanism of **PF-06649298**'s action has been clarified through structural and electrophysiological studies, resolving earlier ambiguities.

- **Allosteric, State-Dependent Inhibitor:** While **PF-06649298** contains a dicarboxylate moiety similar to citrate, it is **not a simple competitive inhibitor**. Electrophysiology and functional studies show it acts as an **allosteric, state-dependent inhibitor** [3].

- **Mechanism Details:** Its inhibitory potency is highly dependent on the ambient citrate concentration. It has low-affinity substrate activity itself but binds to and stabilizes a specific conformational state of NaCT, thereby arresting its transport cycle and preventing citrate uptake [4] [3].
- **Structural Basis:** Cryo-EM structures of NaCT in complex with **PF-06649298** reveal that the inhibitor binds at the same site as citrate but in a different pose and coordination, explaining how it blocks the transport cycle [4].

The following diagram illustrates the mechanism by which **PF-06649298** inhibits NaCT and the resulting metabolic effects.



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Troubleshooting Common Experimental Issues

- **Unexpectedly Low Potency in Hepatocytes:** The lower IC₅₀ in hepatocytes (16.2 μM) compared to recombinant cells (0.41 μM) is expected. This is attributed to differences in membrane composition, transporter density, and the presence of other metabolic pathways [1].
- **Interpreting In Vivo Results:** **PF-06649298** has demonstrated efficacy in mouse models of diet-induced obesity. Oral administration (e.g., 250 mg/kg, twice daily) significantly reduced plasma glucose, hepatic triglycerides, and improved glucose tolerance [2].
- **Compound Handling:** **PF-06649298** is typically prepared in **DMSO** for stock solutions. Its polar, dicarboxylate structure gives it low passive membrane permeability, which is important to consider for experimental design and interpretation [1].

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